molecular formula C26H22O4 B4933531 2'-(Propanoyloxy)-[1,1'-binaphthalen]-2-YL propanoate

2'-(Propanoyloxy)-[1,1'-binaphthalen]-2-YL propanoate

Cat. No.: B4933531
M. Wt: 398.4 g/mol
InChI Key: IPEHZCHJXQABOX-UHFFFAOYSA-N
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Description

2’-(Propanoyloxy)-[1,1’-binaphthalen]-2-YL propanoate is an ester compound derived from 1,1’-bi-2-naphthol (BINOL). Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound is notable for its unique structure, which includes two naphthalene rings connected by a single bond, with propanoate groups attached to the oxygen atoms.

Preparation Methods

The synthesis of 2’-(Propanoyloxy)-[1,1’-binaphthalen]-2-YL propanoate typically involves the esterification of 1,1’-bi-2-naphthol with propanoic acid. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2’-(Propanoyloxy)-[1,1’-binaphthalen]-2-YL propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved, resulting in the formation of 1,1’-bi-2-naphthol and propanoic acid.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, depending on the reagents and conditions used.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-(Propanoyloxy)-[1,1’-binaphthalen]-2-YL propanoate has several scientific research applications, including:

    Chemistry: It is used as a ligand in asymmetric synthesis, where it helps to induce chirality in the products.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a drug candidate for various therapeutic applications is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-(Propanoyloxy)-[1,1’-binaphthalen]-2-YL propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2’-(Propanoyloxy)-[1,1’-binaphthalen]-2-YL propanoate include other BINOL derivatives and esters of naphthalene. These compounds share structural similarities but differ in their functional groups and specific applications. For example:

    1,1’-Bi-2-naphthol (BINOL): The parent compound, used as a chiral ligand in asymmetric synthesis.

    2’-Hydroxy-1,1’-binaphthyl-2-carboxylic acid: Another BINOL derivative with different functional groups and applications.

    Naphthalene-2-carboxylic acid esters: Esters of naphthalene with various alkyl groups, used in different chemical and industrial applications.

2’-(Propanoyloxy)-[1,1’-binaphthalen]-2-YL propanoate is unique due to its specific ester groups and the resulting properties and applications.

Properties

IUPAC Name

[1-(2-propanoyloxynaphthalen-1-yl)naphthalen-2-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-3-23(27)29-21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)30-24(28)4-2/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHZCHJXQABOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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